molecular formula C10H8O4 B3051925 2-Phenyl-1,3-dioxane-4,6-dione CAS No. 3709-16-8

2-Phenyl-1,3-dioxane-4,6-dione

Cat. No. B3051925
CAS RN: 3709-16-8
M. Wt: 192.17 g/mol
InChI Key: ISDGWTZFJKFKMO-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dioxane-4,6-dione is an organic compound . Its molecule has a heterocyclic core with four carbon and two oxygen atoms . It is a crystalline colorless solid, sparingly soluble in water .


Synthesis Analysis

Several kinds of 1,3-dioxane-4,6-diones have been synthesized from malonic acid and ketones using boric acid as a catalyst . The present method does not involve any hazardous organic solvents, it gives some notable advantages such as mild reaction conditions, short reaction time, less catalyst dosage, and high yields .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1,3-dioxane-4,6-dione is characterized by a heterocyclic core with four carbon and two oxygen atoms . The formula can also be written as [−O− (C (CH3)2)−O− (C=O)− (CH2)− (C=O)−] .


Chemical Reactions Analysis

The compound can easily lose a hydrogen ion from the methylene (CH2) in the ring (carbon 5); which creates a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen .


Physical And Chemical Properties Analysis

2-Phenyl-1,3-dioxane-4,6-dione is a crystalline colorless solid, sparingly soluble in water . It decomposes on heating with the release of carbon dioxide and acetone .

Scientific Research Applications

Synthesis and Chemical Properties

2-Phenyl-1,3-dioxane-4,6-dione is explored in various synthetic pathways. For instance, Saidi, Shaterian, and Sheibani (2000) describe a general procedure for synthesizing 5-phenyl-1,3-dioxane-4,6-dione derivatives. This process involves cycloaddition and transformation to produce the final products, showcasing the molecule's utility in synthetic chemistry due to its rigid cyclic structure and ease of hydrolysis (Saidi, Shaterian, & Sheibani, 2000).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of 2-Phenyl-1,3-dioxane-4,6-dione derivatives have been a subject of study. Coppernolle et al. (2010) analyzed the structures of two 5-R derivatives of this compound. They found that the dioxanedione ring typically adopts a boat conformation, which is significant for understanding the chemical behavior and potential applications of these molecules (Coppernolle et al., 2010).

Application in Organic Chemistry

In organic chemistry, 2-Phenyl-1,3-dioxane-4,6-dione finds use in various reactions and transformations. Lin, Xu, and Liao (2013) reported the solvent-free synthesis of 5-alkenyl-2,2-butylidene-1,3-dioxane-4,6-diones, highlighting its role in green chemistry due to the avoidance of toxic catalysts and solvents (Lin, Xu, & Liao, 2013).

Role in Polymerization and Material Science

The compound is also relevant in material science, particularly in the field of polymerization. For example, Pounder and Dove (2010) explored its use in the ring-opening polymerization of cyclic esters derived from l-malic acid. This research underscores its potential in developing new polymeric materials (Pounder & Dove, 2010).

Mechanism of Action

Selective SIRT1/2 inhibitors have potential application in the chemotherapy of colorectal carcinoma, prostate cancer, and myelogenous leukemia . Here we identified novel SIRT1 inhibitors with the scaffold of 5-benzylidene-2-phenyl-1,3-dioxane-4,6-dione .

properties

IUPAC Name

2-phenyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDGWTZFJKFKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(OC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359038
Record name 2-phenyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,3-dioxane-4,6-dione

CAS RN

3709-16-8
Record name 2-phenyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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